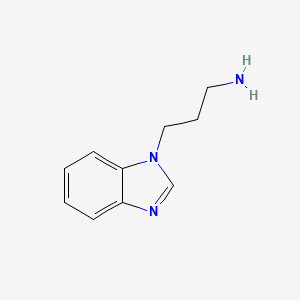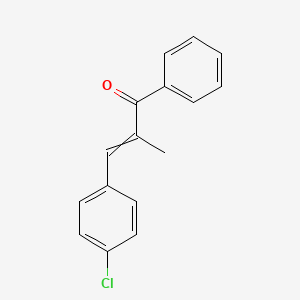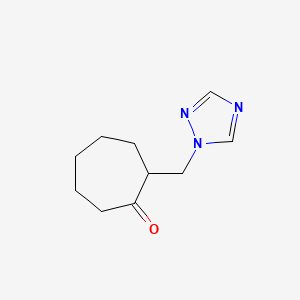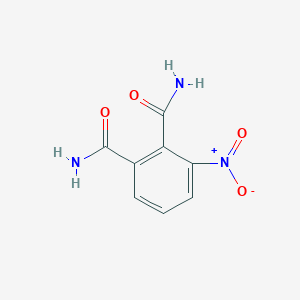
1-(3-Methylphenyl)ethanamine
Übersicht
Beschreibung
1-(3-Methylphenyl)ethanamine, also known as 1-(m-Tolyl)ethanamine, is an organic compound with the molecular formula C9H13N. It is a derivative of phenylethylamine, characterized by a methyl group attached to the benzene ring at the third position. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process utilizes transaminases, such as ATA-025, and dimethylsulfoxide as a co-solvent. The reaction conditions are optimized to achieve high conversion rates and product yields, with ambient processing conditions of 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods: Industrial production of this compound often involves the resolution of chiral acids with p-substituted 1-phenylethylamines, diastereoselective reductive amination, and transition metal-mediated catalysis for asymmetric incorporation of organozinc species into imines .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitrile group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, including those used to treat neurological disorders.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)ethanamine involves its interaction with various molecular targets. It acts as an agonist for the trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release and modulation. This interaction affects several signaling pathways, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Methylphenyl)ethanamine
- 3-Methylphenethylamine
- 1-(2,3-Dimethylphenyl)ethylamine
- 1-(4-Ethylphenyl)ethanamine hydrochloride
Comparison: 1-(3-Methylphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct pharmacological properties and synthetic versatility .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMHAFOUAKOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398627 | |
| Record name | 1-(3-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-19-1 | |
| Record name | 1-(3-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)


![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)


